2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide
Description
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-9-11(7-8-14(10)21-2)22(19,20)17-13-6-4-3-5-12(13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUVAAMQAQGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution, particularly at the sulfonyl moiety or aromatic rings.
-
Example: Reaction with 4-chloroaniline in the presence of N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) yields coupled products .
Oxidation Reactions
The methoxy and sulfonyl groups can undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Methoxy to Hydroxy | KMnO₄ (acidic) or CrO₃ | 2-{[(4-Hydroxy-3-methylphenyl)sulfonyl]amino}benzamide | |
| Sulfonyl to Sulfone | H₂O₂ or KMnO₄ | Sulfone derivatives (enhanced electrophilicity) |
-
Oxidation of the methoxy group is critical for modifying solubility and biological activity.
Reduction Reactions
Reduction primarily targets the sulfonamide or aromatic nitro groups (if present).
-
Reduction of the sulfonamide group is less common but feasible under strong reducing conditions.
Hydrolysis Reactions
The benzamide moiety undergoes hydrolysis, altering the compound’s pharmacological profile.
| Reaction Type | Reagents/Conditions | Products | Sources |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), heat | 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid | |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of the corresponding carboxylic acid |
-
Hydrolysis is pivotal for prodrug activation or metabolite formation.
Catalytic and Enzymatic Interactions
The compound exhibits inhibitory effects on carbonic anhydrases (CA), influencing its therapeutic potential.
| Target Enzyme | IC₅₀ (nM) | Selectivity (vs. CA II) | Biological Impact | Sources |
|---|---|---|---|---|
| CA IX | 10.93–25.06 | 5.5–17.5-fold | Apoptosis induction in cancer cells | |
| CA XII | 1.55–3.92 μM | Moderate | pH regulation in hypoxic tumors |
-
Structural studies show the sulfonamide group binds Zn²⁺ in the CA active site, while the benzamide interacts with hydrophobic residues .
Comparative Reactivity with Analogues
The presence of methoxy and methyl groups enhances stability and selectivity compared to unsubstituted sulfonamides.
| Compound | Reactivity | Unique Features |
|---|---|---|
| 2-Methoxy-N-(4-sulfamoylphenyl)benzamide | Higher CA IX inhibition (IC₅₀ = 10.93 nM) | Chlorine substitution improves membrane permeability |
| 4-[(4-Methylphenyl)sulfonyl]benzamide | Reduced enzymatic affinity (IC₅₀ = 3.92 μM) | Lacks methoxy group, lowering hydrophobic interactions |
Key Findings:
-
Synthetic Flexibility : The compound’s sulfonamide and benzamide groups enable diverse modifications, including substitution, oxidation, and hydrolysis.
-
Biological Relevance : Selective CA IX inhibition (IC₅₀ < 25 nM) highlights its potential in targeting hypoxic tumors .
-
Structural Insights : Crystallographic data confirm interactions between the sulfonyl group and enzyme active sites .
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly through its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Research indicates that derivatives of benzenesulfonamides, including compounds similar to 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide, exhibit potent inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms like CA II .
Case Study: Apoptosis Induction
A notable study found that specific benzenesulfonamide derivatives could induce apoptosis in breast cancer cell lines (MDA-MB-231). The compound demonstrated a significant increase in annexin V-FITC-positive apoptotic cells, indicating its potential as an effective anticancer agent .
| Compound | IC50 (nM) | Cell Line | Apoptosis Induction |
|---|---|---|---|
| 4e | 10.93 | MDA-MB-231 | 22-fold increase |
| 4g | 25.06 | MDA-MB-231 | Significant |
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have also been explored extensively. Studies have shown that compounds related to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative showed an inhibition rate of 80.69% against S. aureus at a concentration of 50 µg/mL .
Case Study: Antibacterial Efficacy
In a comparative study, the effectiveness of several sulfonamide derivatives was assessed against bacterial growth:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 4e | S. aureus | 80.69 |
| 4g | K. pneumonia | 79.46 |
Enzyme Inhibition Studies
Sulfonamides have been shown to act as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer’s disease . The design of new derivatives with enhanced inhibitory properties is ongoing, with some compounds exhibiting promising results in vitro.
Case Study: Enzyme Inhibition
Research has highlighted the potential of sulfonamide derivatives as inhibitors:
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| 4e | Acetylcholinesterase | Moderate |
| 4g | Butyrylcholinesterase | Significant |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the molecular structure can significantly influence biological activity, including anticancer and antimicrobial effects. Computational methods such as quantitative structure–activity relationship (QSAR) modeling are employed to predict the biological activity based on chemical structure .
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Structural Features:
- Benzamide backbone : Provides a planar aromatic system for intermolecular interactions.
- 4-Methoxy-3-methylphenyl group : Introduces steric and electronic effects, influencing solubility and target binding.
Comparison with Structurally Similar Compounds
Nitazoxanide (2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Shares a benzamide core but replaces the sulfonamide group with a nitro-thiazole moiety.
- Activity : Broad-spectrum antiparasitic agent targeting anaerobic metabolism .
- Key Differences :
- Nitazoxanide’s nitro-thiazole group enhances redox activity, critical for its antiparasitic effects.
- The absence of a sulfonamide linker reduces hydrogen-bonding capacity compared to the target compound.
- Molecular Weight : 307.27 g/mol (Nitazoxanide) vs. ~350 g/mol (estimated for the target compound).
Metsulfuron-Methyl (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structure : Contains a sulfonylurea bridge and triazine ring instead of a benzamide core.
- Activity : Herbicide inhibiting acetolactate synthase in plants .
- Key Differences :
- The triazine ring in metsulfuron-methyl enables selective herbicidal activity, unlike the benzamide-based target compound.
- The ester group in metsulfuron-methyl increases hydrolytic instability compared to the amide group in the target.
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Structure : Features a benzamide core with three chlorine substituents on aromatic rings.
- Activity: Not explicitly stated, but chlorinated analogs often exhibit enhanced lipophilicity and antimicrobial activity .
- Key Differences :
- Chlorine atoms increase molecular weight (436.74 g/mol vs. ~350 g/mol) and may elevate toxicity risks.
- The absence of methoxy and methyl groups reduces steric hindrance compared to the target compound.
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide
- Structure : Ethoxyphenyl substitution instead of methoxy-3-methylphenyl.
- Activity : Structural analogs are explored for kinase inhibition or antimicrobial applications .
- Molecular weight: 396.46 g/mol vs. ~350 g/mol for the target compound.
Structural and Functional Data Table
Pharmacological and Physicochemical Insights
Biological Activity
2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and its implications in drug development. This article synthesizes findings from various studies to explore its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.32 g/mol
The compound features a sulfonamide group that is known for its ability to interact with various biological targets, including enzymes and receptors.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt critical biochemical pathways, potentially resulting in therapeutic effects against diseases such as cancer and viral infections.
- Binding Affinity : The benzamide moiety enhances binding affinity by interacting with hydrophobic pockets in proteins, which may increase specificity towards certain targets.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance:
- Anti-HBV Activity : A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity with an IC value of 1.99 µM against wild-type HBV and showed efficacy against drug-resistant strains . This suggests that similar mechanisms may be applicable to this compound.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes. A study on sulfamoyl-benzamide derivatives reported that certain compounds exhibited IC values in the sub-micromolar range against human NTPDases, which are implicated in numerous physiological functions .
| Compound | Target Enzyme | IC Value (mM) |
|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 |
| 3f | h-NTPDase2 | 0.27 ± 0.08 |
| 3j | h-NTPDase2 | 0.29 ± 0.07 |
These results highlight the potential of similar sulfonamide derivatives in therapeutic applications targeting enzyme inhibition.
Case Studies and Research Findings
- Enzyme Inhibition : A systematic structure-activity relationship (SAR) study revealed that modifications in the sulfonamide and benzamide structures could significantly enhance enzyme inhibition potency . This suggests that further optimization of the chemical structure could lead to more effective inhibitors.
- Antiviral Mechanisms : Research into related compounds indicates that increasing intracellular levels of APOBEC3G (A3G), a known antiviral factor, may be a mechanism through which these compounds exert their effects against HBV . This pathway is crucial for developing novel antiviral agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide and its analogs?
- Methodological Answer : A typical synthesis involves coupling a sulfonamide intermediate with a benzamide core. For example, sulfonylation of 4-methoxy-3-methylbenzenesulfonyl chloride with an aniline derivative (e.g., 2-aminobenzamide) in the presence of a base like triethylamine in dichloromethane (DCM) at room temperature . Post-synthetic purification via column chromatography and characterization by and melting point analysis are critical for confirming structural integrity .
Q. How can researchers analytically characterize this compound to verify purity and structure?
- Methodological Answer : Use a combination of (e.g., DMSO-d₆ solvent system to detect aromatic protons and sulfonamide NH), high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization), and melting point determination (e.g., 217–220°C for related analogs) . Mass spectrometry (ESI-MS) can confirm molecular weight, as seen for analogs like ML364 (C₂₄H₁₈F₃N₃O₃S₂, MW 517.54) .
Q. What strategies are recommended for improving solubility and formulation in preclinical studies?
- Methodological Answer : Solubility challenges due to the sulfonamide and benzamide motifs can be addressed via co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts of tertiary amine derivatives). Structural analogs with similar logP values (~3.5–4.2) suggest limited aqueous solubility, necessitating in vitro assays using DMSO stocks diluted in cell culture media .
Advanced Research Questions
Q. How do structural modifications to the sulfonamide or benzamide moieties affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that:
- Sulfonamide substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding affinity, as seen in Bcl-2 inhibitors like ABT-199 .
- Benzamide substitutions : Methoxy groups at the 4-position improve metabolic stability, while thiazole or isoxazole rings increase kinase inhibition selectivity .
- Experimental validation : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ profiling) and compare with molecular docking simulations .
Q. What approaches are used to identify the primary molecular targets of this compound?
- Methodological Answer : Employ chemoproteomics (e.g., affinity chromatography with immobilized compound) or thermal shift assays to identify binding partners. For example, analogs of this compound have been linked to Bcl-2 inhibition (e.g., ABT-199) and histone deacetylase (HDAC) modulation, validated via Western blotting and apoptosis assays .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) and structural analogs to isolate variables. For instance, conflicting IC₅₀ values in kinase panels can be clarified via CRISPR-mediated gene knockout studies .
Q. What pharmacokinetic optimization strategies are applicable to this compound?
- Methodological Answer : Improve metabolic stability by replacing labile groups (e.g., methyl ester hydrolysis) with bioisosteres (e.g., trifluoroethyl). Pharmacokinetic studies on analogs show that halogenation (e.g., chloro substituents) extends half-life in rodent models, while PEGylation enhances bioavailability .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Use molecular dynamics (MD) simulations to analyze binding pocket interactions. For example, QSAR models for benzamide derivatives highlight the importance of hydrophobic interactions at the sulfonamide binding site. Density functional theory (DFT) can optimize electronic properties for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
